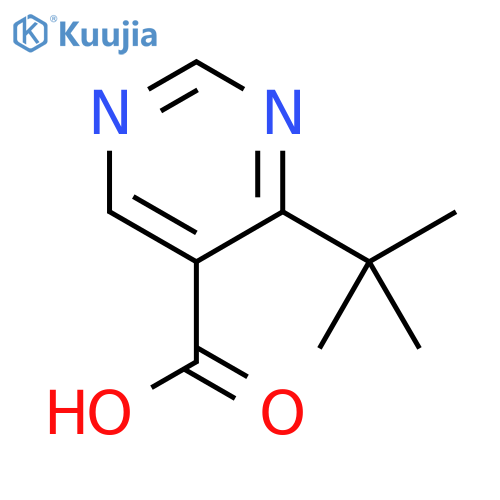Cas no 1191094-10-6 (4-tert-butylpyrimidine-5-carboxylic acid)

1191094-10-6 structure
商品名:4-tert-butylpyrimidine-5-carboxylic acid
CAS番号:1191094-10-6
MF:C9H12N2O2
メガワット:180.203782081604
MDL:MFCD20660386
CID:5456300
PubChem ID:57916336
4-tert-butylpyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(tert-butyl)pyrimidine-5-carboxylic acid
- 4-tert-butylpyrimidine-5-carboxylic acid
-
- MDL: MFCD20660386
- インチ: 1S/C9H12N2O2/c1-9(2,3)7-6(8(12)13)4-10-5-11-7/h4-5H,1-3H3,(H,12,13)
- InChIKey: MRVNYZDIGPGEII-UHFFFAOYSA-N
- ほほえんだ: C(C1=NC=NC=C1C(=O)O)(C)(C)C
4-tert-butylpyrimidine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8137164-10.0g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
| Enamine | EN300-8137164-0.05g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 0.05g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-8137164-1.0g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 | |
| Enamine | EN300-8137164-0.5g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 0.5g |
$847.0 | 2025-02-21 | |
| Enamine | EN300-8137164-2.5g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 | |
| Enamine | EN300-8137164-10g |
4-tert-butylpyrimidine-5-carboxylic acid |
1191094-10-6 | 95% | 10g |
$4667.0 | 2023-09-02 | |
| Aaron | AR028AOA-100mg |
4-tert-butylpyrimidine-5-carboxylicacid |
1191094-10-6 | 95% | 100mg |
$542.00 | 2025-02-15 | |
| Aaron | AR028AOA-1g |
4-tert-butylpyrimidine-5-carboxylicacid |
1191094-10-6 | 95% | 1g |
$1519.00 | 2025-02-15 | |
| Aaron | AR028AOA-500mg |
4-tert-butylpyrimidine-5-carboxylicacid |
1191094-10-6 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
| 1PlusChem | 1P028AFY-100mg |
4-tert-butylpyrimidine-5-carboxylicacid |
1191094-10-6 | 95% | 100mg |
$527.00 | 2023-12-26 |
4-tert-butylpyrimidine-5-carboxylic acid 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1191094-10-6 (4-tert-butylpyrimidine-5-carboxylic acid) 関連製品
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
